methyl 5-oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylate methyl 5-oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2549050-61-3
VCID: VC11825213
InChI: InChI=1S/C12H15NO3S/c1-16-12(15)9-7-11(14)13(8-9)5-4-10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3
SMILES: COC(=O)C1CC(=O)N(C1)CCC2=CC=CS2
Molecular Formula: C12H15NO3S
Molecular Weight: 253.32 g/mol

methyl 5-oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylate

CAS No.: 2549050-61-3

Cat. No.: VC11825213

Molecular Formula: C12H15NO3S

Molecular Weight: 253.32 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylate - 2549050-61-3

Specification

CAS No. 2549050-61-3
Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
IUPAC Name methyl 5-oxo-1-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C12H15NO3S/c1-16-12(15)9-7-11(14)13(8-9)5-4-10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3
Standard InChI Key FCWNOXOKSVTSFK-UHFFFAOYSA-N
SMILES COC(=O)C1CC(=O)N(C1)CCC2=CC=CS2
Canonical SMILES COC(=O)C1CC(=O)N(C1)CCC2=CC=CS2

Introduction

Structural and Molecular Characteristics

Chemical Architecture

Methyl 5-oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylate features a five-membered pyrrolidine ring with a ketone group at position 5 and a methyl ester at position 3. The nitrogen atom at position 1 is substituted with a 2-(thiophen-2-yl)ethyl group, introducing sulfur-containing aromaticity. The molecular formula is C₁₂H₁₅NO₃S, with a molar mass of 253.32 g/mol.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅NO₃S
Molecular Weight253.32 g/mol
IUPAC NameMethyl 5-oxo-1-(2-thiophen-2-ylethyl)pyrrolidine-3-carboxylate
CAS Number2549050-61-3

X-ray crystallography of analogous compounds, such as methyl 2,7,7-trimethyl-4-(3-methylthiophen-2-yl), reveals monoclinic crystal systems (space group P2₁/n) with lattice parameters a = 9.0403 Å, b = 18.213 Å, and c = 11.1889 Å . These structural insights suggest similar packing arrangements for the title compound.

Synthetic Methodologies

Pyrrolidine Ring Formation

The synthesis begins with the cyclization of itaconic acid derivatives or aminophenols. For example, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1a) is synthesized from 2-aminophenol and itaconic acid, followed by esterification with methanol and sulfuric acid to yield methyl esters .

Thiophenylethyl Functionalization

The thiophen-2-yl group is introduced via alkylation or Friedel-Crafts reactions. In one approach, 5-oxopyrrolidine-3-carboxylates react with 2-(thiophen-2-yl)ethyl halides in the presence of Lewis acids like AlCl₃. Optimal yields (>70%) are achieved under reflux conditions in aprotic solvents (e.g., dichloromethane).

Esterification and Purification

Final esterification employs methanol and catalytic sulfuric acid, with purification via column chromatography (silica gel, ethyl acetate/hexane). The product’s purity (>95%) is verified by high-performance liquid chromatography (HPLC).

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): Resonances at δ 7.20–7.40 (thiophene protons), δ 3.70 (ester methyl), and δ 2.80–3.50 (pyrrolidine ring protons).

  • MS (ESI+): A molecular ion peak at m/z 254.1 [M+H]⁺ confirms the molecular weight.

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